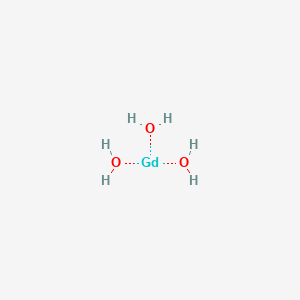
gadolinium;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium trihydrate is a compound consisting of gadolinium ions coordinated with three water molecules. Gadolinium is a rare-earth element with the atomic number 64 and is known for its unique magnetic and optical properties. The trihydrate form is commonly used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gadolinium trihydrate can be synthesized through several methods. One common approach involves the reaction of gadolinium oxide with water under controlled conditions. The reaction typically proceeds as follows:
Gd2O3+3H2O→2Gd(OH)3
The resulting gadolinium hydroxide can then be dehydrated to form gadolinium trihydrate.
Industrial Production Methods
In industrial settings, gadolinium trihydrate is often produced through the extraction of gadolinium from its ores, followed by purification and hydration processes. The ore is first dissolved in acid, and gadolinium is precipitated out using a suitable reagent. The precipitate is then washed and hydrated to obtain gadolinium trihydrate.
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium trihydrate undergoes various chemical reactions, including:
Oxidation: Gadolinium can be oxidized to form gadolinium oxide.
Reduction: Gadolinium trihydrate can be reduced to metallic gadolinium under specific conditions.
Substitution: Gadolinium ions can be substituted with other metal ions in coordination complexes.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Ligands such as EDTA or DTPA in aqueous solutions.
Major Products
Oxidation: Gadolinium oxide.
Reduction: Metallic gadolinium.
Substitution: Various gadolinium coordination complexes.
Aplicaciones Científicas De Investigación
Gadolinium trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other gadolinium compounds.
Biology: Employed in the study of biological systems due to its paramagnetic properties.
Medicine: Widely used in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Utilized in the production of phosphors for color television tubes and in the manufacturing of electronic devices.
Mecanismo De Acción
The mechanism by which gadolinium trihydrate exerts its effects is primarily through its paramagnetic properties. In MRI, gadolinium ions enhance the contrast of images by shortening the relaxation times of nearby hydrogen nuclei. This effect is achieved through the interaction of gadolinium’s unpaired electrons with the magnetic field, which influences the relaxation processes of the hydrogen nuclei.
Comparación Con Compuestos Similares
Similar Compounds
- Europium trihydrate
- Terbium trihydrate
- Dysprosium trihydrate
Uniqueness
Gadolinium trihydrate is unique due to its high magnetic moment and stability in aqueous solutions. Compared to europium and terbium trihydrates, gadolinium trihydrate has a higher magnetic susceptibility, making it more effective in applications requiring strong paramagnetic properties. Additionally, gadolinium’s ability to form stable complexes with various ligands enhances its versatility in scientific and industrial applications.
Propiedades
Fórmula molecular |
GdH6O3 |
|---|---|
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
gadolinium;trihydrate |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2 |
Clave InChI |
DJPPPXFYESMHJX-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


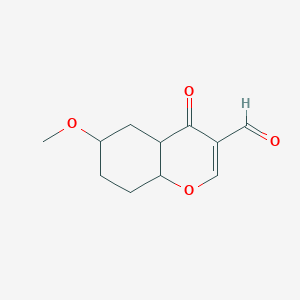
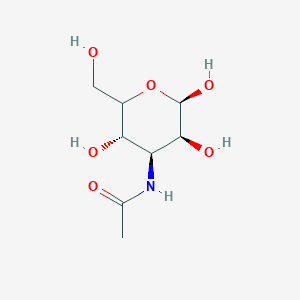
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)

![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
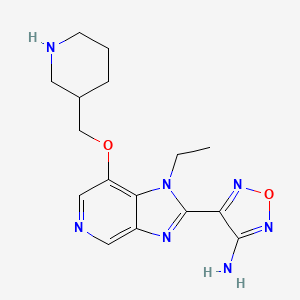



![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
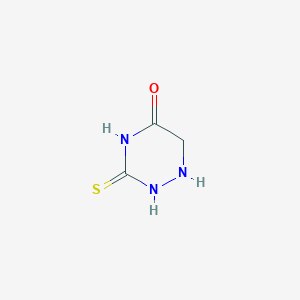
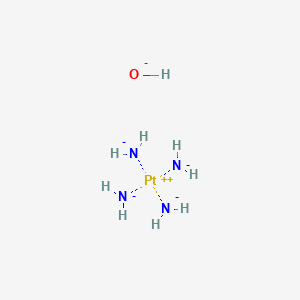
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)
